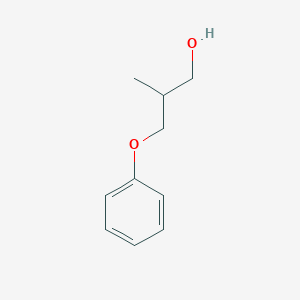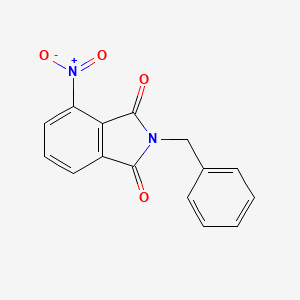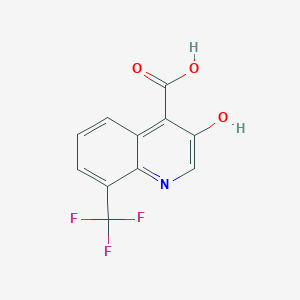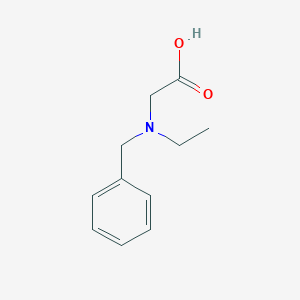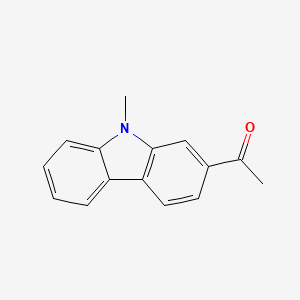
(Cyclopropylmethyl)(trimethyl)silane
Übersicht
Beschreibung
(Cyclopropylmethyl)(trimethyl)silane is a type of organosilicon compound. It consists of a silicon atom bonded to a cyclopropylmethyl group and three methyl groups . The Si-H bond in this compound is reactive .
Molecular Structure Analysis
The molecular structure of (Cyclopropylmethyl)(trimethyl)silane includes a total of 24 bonds. There are 8 non-H bonds, 2 rotatable bonds, and 1 three-membered ring .
Wissenschaftliche Forschungsanwendungen
Dihalomethylene Transfer Agents : Trimethyl(trichloromethyl)silane and trimethyl(tribromomethyl)silane are used in reactions with potassium fluoride to yield dihalocyclopropanes, a type of dihalomethylene transfer product. This process is catalyzed by 18-crown-6 ether and is significant in organic synthesis (Cunico & Chou, 1978).
Hiyama Cross-Coupling Reactions : (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is synthesized for use in Hiyama cross-coupling reactions, which are crucial for the production of β-trifluoromethylstyrene derivatives. This process involves the cross-coupling of electronically diverse aryl iodides, yielding moderate to good yields of desired products (Omote et al., 2012).
Electrochemical Reduction : The electrochemical reduction of aryltrimethyl-silanes and -germanes offers a convenient preparative route to silyl- and germyl-substituted cyclohexa-1,4-dienes. This method aligns with a Birch-type reduction mechanism and is significant for generating cyclohexadienyl derivatives (Eaborn, Jackson & Pearce, 1974).
Gas-Phase Polymerization : The ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane leads to polymerization at the triple bond, resulting in the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. This process is unique in the synthesis of polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Functionalized Benzosiloles Synthesis : Trimethylstannyllithium facilitates the cyclization of (o-alkynylphenyl)silane into a 3-stannylbenzosilole. This process is important for the modular synthesis of 2,3-disubstituted benzosiloles, which show promise in electronic materials for organic light emitting devices and photovoltaic cells (Ilies et al., 2008).
Metallotropic and Prototropic Shifts Study : Ab initio molecular orbital and B3LYP density functional methods were used to investigate the structures, metallotropic, and prototropic shifts of cyclopentadienyl(trimethyl)silane. These studies are crucial for understanding the stability and reactivity of organosilicon compounds (Nori-Shargh et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopropylmethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-8(2,3)6-7-4-5-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGJPYSLIKHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500086 | |
| Record name | (Cyclopropylmethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931-82-8 | |
| Record name | (Cyclopropylmethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



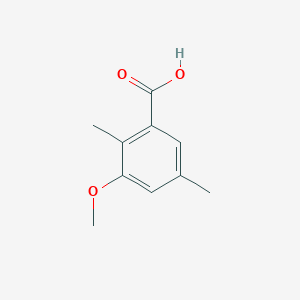
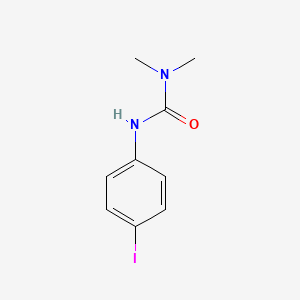
![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3058873.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3058874.png)

![4-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B3058876.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B3058877.png)

